![molecular formula C7H6N2O3 B147303 4-Nitrobenzamide CAS No. 619-80-7](/img/structure/B147303.png)
4-Nitrobenzamide
Overview
Description
4-Nitrobenzamide is an organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of pharmaceuticals and materials. It is characterized by the presence of a nitro group attached to a benzamide moiety, which imparts distinctive chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the reaction of 4-nitrobenzoic acid with ammonia using catalysts such as tetrabutoxytitanium and boric acid, with the addition of PEG-400, to yield this compound at high temperatures . Another method includes the synthesis of 1H-quinazoline-2,4-diones from o-nitrobenzamides using selenium-catalyzed carbonylation, offering a transition metal and phosgene-free route to these bioactive derivatives . Additionally, the synthesis of 4-nitro-N-phenylbenzamides has been reported, with some derivatives showing promising anticonvulsant properties .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using techniques such as single-crystal X-ray diffraction analysis. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium have been characterized, revealing their potential as key catalytic intermediates in C–H bond functionalization reactions . Similarly, the structure of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide has been determined, confirming the formation of the metal complex and its neutral cis-configuration .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. The cyclometalated complexes mentioned earlier have been used as catalysts in C–H bond functionalization reactions, yielding high product yields . These complexes also react with diphenylacetylene to form seven-membered metallacycles through tandem reactions . Furthermore, the nickel(II) complex has been employed as a precursor for the deposition of nickel sulfide nanocrystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. For example, the nickel(II) complex exhibits shifts in its infrared spectroscopy bands upon complexation, indicating changes in bond vibrations corresponding to the carbonyl and thiocarbonyl groups . The nitro group in these compounds is a key functional group that can undergo reduction and participate in further chemical transformations, as seen in the synthesis of various heterocyclic scaffolds .
Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
- 4-Nitrobenzamide has been studied for its role in crystal engineering, specifically in forming molecular tapes through hydrogen and halogen bonds. Such interactions are crucial in designing crystal structures with specific properties. This was demonstrated in the crystal structure of this compound·4-iodobenzamide, which exhibited unique amide dimer tape and iodo⋯nitro interaction (Saha, Nangia, & Jaskólski, 2005).
- The substance has also been used to create binary co-crystals, showcasing its ability to form strong heteromeric intermolecular interactions, vital in supramolecular assembly (Aakeröy, Desper, & Helfrich, 2004).
Chemical Synthesis and Medicinal Chemistry
- This compound derivatives have been synthesized for potential pharmaceutical applications. For instance, this compound-adenine conjugates were prepared for DNA recognition and pharmacological applications, highlighting its versatility in drug design (Singh, 2014).
- Moreover, nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and displayed significant antibacterial activities, suggesting its use in the development of new antimicrobial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Material Science and Nanotechnology
- Studies have explored the use of this compound in the development of novel materials. For instance, nickel sulfide nanocrystals were synthesized using a nickel(II) complex of this compound, showcasing its potential in creating nanostructured materials (Saeed et al., 2013).
Environmental Applications
- Research has also delved into using this compound derivatives in environmental applications, such as in the removal of nitro compounds from water. This emphasizes its potential role in environmental remediation and the development of efficient nanosorbents (Mahmoud et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-iodo-3-nitrobenzamide, has been reported to target the cellular reducing system specific to cancer cells .
Biochemical Pathways
The structurally similar compound, 4-iodo-3-nitrobenzamide, is known to affect the cellular reducing system and the pyridine nucleotide transhydrogenation pathway .
Pharmacokinetics
The structurally similar compound, 4-iodo-3-nitrobenzamide, is known to be rapidly distributed among organs and tissues .
Result of Action
The structurally similar compound, 4-iodo-3-nitrobenzamide, is known to cause cell death in malignant cells .
properties
IUPAC Name |
4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWUEBPRPGMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Record name | P-NITROBENZAMIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022086 | |
Record name | 4-Nitrobenzamide | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzamide is a white powder. (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
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CAS RN |
619-80-7 | |
Record name | P-NITROBENZAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Nitrobenzamide | |
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Record name | Benzamide, 4-nitro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619807 | |
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Record name | 4-NITROBENZAMIDE | |
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Record name | Benzamide, 4-nitro- | |
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Record name | 4-Nitrobenzamide | |
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Record name | 4-nitrobenzamide | |
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Melting Point |
394 to 399 °F (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Nitrobenzamide?
A1: The molecular formula of this compound is C7H6N2O3, and its molecular weight is 166.13 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ a combination of spectroscopic techniques to characterize this compound:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze vibrational modes. Studies have used FTIR to confirm the formation of metal complexes with this compound derivatives, observing the disappearance of N-H stretching vibrations and shifts in C=O and C=S stretching vibrations upon complexation. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and electronic environment. [, , , , , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern. Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been used to characterize this compound complexes. []
Q3: Are there studies on the catalytic properties of this compound?
A3: The provided research papers do not primarily focus on the catalytic properties of this compound itself.
Q4: How is computational chemistry used in research involving this compound?
A4: Researchers utilize computational chemistry techniques to study this compound derivatives in several ways:
- Geometry Optimization: Determining the most stable molecular conformation using Density Functional Theory (DFT). [, ]
- Vibrational Frequency Calculation: Calculating IR and Raman spectra, aiding in spectral assignment and structural confirmation. []
- HOMO-LUMO Analysis: Investigating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into reactivity and electronic properties. []
- Molecular Electrostatic Potential (MEP) Analysis: Visualizing the charge distribution within the molecule, helping predict reactivity and intermolecular interactions. []
- Molecular Docking: Simulating the interaction of this compound derivatives with biological targets, aiding in drug discovery and understanding binding mechanisms. []
Q5: How do structural modifications of this compound affect its biological activity?
A5: Several studies explore the structure-activity relationship of this compound derivatives:
- Anticoccidial Activity: Research indicates that substitutions on the benzene ring, such as a chlorine atom at the 2-position, can enhance the anticoccidial activity of this compound. [, , ]
- Antimicrobial Activity: Introducing various substituents on the benzamide nitrogen, such as alkyl, aryl, and heterocyclic groups, can modulate the antibacterial and antifungal activity of this compound derivatives. [, , ]
- Anticancer Activity: Modifications of this compound, particularly incorporating 1,3-diphenyl-1H-pyrazole moiety, have been explored for potential anticancer activity against human hepatocellular carcinoma cells (HepG2). []
Q6: Are there studies on the stability and formulation of this compound for improved drug delivery?
A6: While the provided papers don't delve into specific drug delivery formulations for this compound, the synthesis and characterization of nanoparticles and nanocrystals using nickel (II) complexes of this compound derivatives [, ] suggest its potential for developing novel drug delivery systems.
Q7: What are the SHE regulations regarding the use of this compound?
A7: The provided papers primarily focus on the scientific aspects of this compound and its derivatives. It's crucial to consult relevant safety data sheets and regulatory guidelines for information on handling, storage, and disposal to ensure compliance with Safety, Health, and Environment (SHE) regulations.
Q8: Is there research on the pharmacokinetic and pharmacodynamic properties of this compound?
A8: Although the provided literature lacks detailed PK/PD studies specifically on this compound, some insights can be gleaned from related research:
- Stress-Induced Corticosteroid Synthesis Inhibition: A benzamide derivative, structurally similar to this compound, demonstrated the ability to inhibit stress-induced corticosteroid synthesis in rat models, suggesting potential for influencing adrenal function. [] This finding highlights the need for further investigations into the pharmacodynamic properties of this compound and its analogs.
Q9: What in vitro and in vivo studies have been conducted on this compound and its derivatives?
A9: Various studies highlight the in vitro and in vivo efficacy of this compound derivatives:
- Anticoccidial Activity: 2-chloro-4-nitrobenzamide (Aklomide), a derivative of this compound, has proven effective in preventing and controlling coccidiosis in chickens. [, , ]
- Antibacterial Activity: Several nickel(II) and copper(II) complexes of this compound derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. []
- Antifungal Activity: Mannich bases derived from 2-chloro-4-nitrobenzamide exhibited notable antifungal activity. []
Q10: Are there known resistance mechanisms associated with this compound?
A10: One study documented the development of resistance to 2-chloro-4-nitrobenzamide in a strain of Eimeria tenella, a parasitic protozoan that causes coccidiosis in chickens. [] This resistant strain also exhibited cross-resistance to other anticoccidial drugs, including nitrofurazone, zoalene, and 3,5-dinitrobenzamide, suggesting shared resistance mechanisms.
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